molecular formula C4HBr2NO2S B3259414 3,5-Dibromo-2-nitrothiophene CAS No. 31845-01-9

3,5-Dibromo-2-nitrothiophene

Cat. No.: B3259414
CAS No.: 31845-01-9
M. Wt: 286.93 g/mol
InChI Key: RQCAGOBHFYBFNT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-nitrothiophene is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro group. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.

Mechanism of Action

Target of Action

3,5-Dibromo-2-nitrothiophene (DBNT) is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro groupniger .

Mode of Action

Other active derivatives, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .

Pharmacokinetics

. This indicates that DBNT can be absorbed and distributed in the body, and its metabolism and excretion might pose potential risks.

Action Environment

Furthermore, it is advised to avoid dust formation and to ensure adequate ventilation during handling, suggesting that airborne DBNT particles might pose potential risks .

Biochemical Analysis

Biochemical Properties

The biochemical properties of DBNT are not well-studied. It is known that thiophene derivatives play a vital role in biochemical reactions . They interact with various enzymes and proteins, and the nature of these interactions is largely determined by the specific functional groups present in the thiophene molecule .

Cellular Effects

The cellular effects of DBNT are currently unknown. Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of DBNT is not well-understood. It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-nitrothiophene typically involves the bromination of 2-nitrothiophene. The process can be carried out using bromine in acetic acid or chloroform as solvents. The reaction conditions need to be carefully controlled to achieve selective bromination at the 3 and 5 positions of the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with nitro compounds .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-nitrothiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The nitro group can be targeted by nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Electrophilic Substitution: Bromine in acetic acid or chloroform.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Electrophilic Substitution: Various substituted thiophenes.

    Nucleophilic Substitution: Thiophene derivatives with different functional groups.

    Reduction: 3,5-Dibromo-2-aminothiophene.

Scientific Research Applications

3,5-Dibromo-2-nitrothiophene has several applications in scientific research:

    Material Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Organic Synthesis: Serves as an intermediate in the preparation of more complex thiophene derivatives

Comparison with Similar Compounds

  • 2,5-Dibromo-3-nitrothiophene
  • 3,5-Dibromo-2-aminothiophene
  • 2,3,5-Tribromothiophene

Comparison: 3,5-Dibromo-2-nitrothiophene is unique due to the specific positioning of the bromine atoms and the nitro group on the thiophene ringFor instance, 2,5-Dibromo-3-nitrothiophene has different reactivity due to the different positioning of the nitro group .

Properties

IUPAC Name

3,5-dibromo-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-2-1-3(6)10-4(2)7(8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCAGOBHFYBFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31845-01-9
Record name 3,5-dibromo-2-nitrothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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